molecular formula C9H10N2 B8707082 Benzeneacetonitrile, alpha-amino-3-methyl- CAS No. 56464-71-2

Benzeneacetonitrile, alpha-amino-3-methyl-

Katalognummer: B8707082
CAS-Nummer: 56464-71-2
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: GWPNXZDGXDSYHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetonitrile, alpha-amino-3-methyl- is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a m-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, alpha-amino-3-methyl- typically involves the reaction of m-tolunitrile with ammonia under specific conditions. One common method is the catalytic hydrogenation of m-tolunitrile in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This reaction results in the formation of Benzeneacetonitrile, alpha-amino-3-methyl-.

Industrial Production Methods

Industrial production of Benzeneacetonitrile, alpha-amino-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetonitrile, alpha-amino-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzeneacetonitrile, alpha-amino-3-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzeneacetonitrile, alpha-amino-3-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aminoacetonitrile: A simpler analog with a similar structure but without the m-tolyl group.

    2-Amino-4-phenylthiazole: Another compound with an amino group and a different aromatic ring.

Uniqueness

Benzeneacetonitrile, alpha-amino-3-methyl- is unique due to the presence of both an amino group and a m-tolyl group, which confer distinct chemical and biological properties. The m-tolyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

56464-71-2

Molekularformel

C9H10N2

Molekulargewicht

146.19 g/mol

IUPAC-Name

2-amino-2-(3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,11H2,1H3

InChI-Schlüssel

GWPNXZDGXDSYHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.